Lutropin alfa, also known as recombinant human luteinizing hormone, is a synthetic form of luteinizing hormone used primarily in reproductive medicine. It plays a crucial role in the regulation of reproductive processes, including folliculogenesis and ovulation. Lutropin alfa is particularly significant for women with hypogonadotropic hypogonadism, where endogenous luteinizing hormone levels are insufficient for normal reproductive function.
Lutropin alfa is produced using recombinant DNA technology, typically synthesized in Chinese hamster ovary cells. This method allows for the generation of highly purified luteinizing hormone that mimics the natural hormone's structure and function. The compound is available commercially under various brand names, such as Luveris®.
Lutropin alfa is classified as a glycoprotein hormone and falls under the category of gonadotropins, which also includes follicle-stimulating hormone and human chorionic gonadotropin. It is utilized in assisted reproductive technologies, particularly in conjunction with follicle-stimulating hormone to enhance ovarian stimulation.
The synthesis of lutropin alfa involves several key steps:
The production process must ensure that the final product maintains biological activity comparable to that of natural luteinizing hormone. Quality control measures include assessing purity through techniques like sodium dodecyl sulfate polyacrylamide gel electrophoresis and bioassays to confirm activity levels.
Lutropin alfa consists of two subunits: an alpha subunit and a beta subunit, both of which are glycosylated. The molecular weight of lutropin alfa is approximately 30 kDa.
Lutropin alfa participates in various biochemical reactions within the body:
The binding affinity and efficacy of lutropin alfa can be influenced by its glycosylation pattern, which may affect its pharmacokinetics and pharmacodynamics.
Lutropin alfa exerts its effects primarily through binding to specific receptors on target cells in the ovaries. This interaction stimulates several cellular processes:
Research indicates that lutropin alfa can significantly improve outcomes in assisted reproductive technologies by increasing oocyte yield and quality when used alongside follicle-stimulating hormone.
Lutropin alfa has several important applications in medical science:
Lutropin alfa (recombinant human luteinizing hormone, r-hLH) is synthesized using genetically modified Chinese Hamster Ovary (CHO) cell lines, which serve as biofactories for producing complex glycoproteins with human-like post-translational modifications. The production process begins with the stable integration of genes encoding the α- and β-subunits of human LH into the CHO cell genome. These genes are co-expressed under the control of strong mammalian promoters, enabling the cells to secrete fully assembled heterodimeric LH into the culture medium [1] [7].
CHO DG44 cells—a dihydrofolate reductase (DHFR)-deficient variant—are frequently used to enable gene amplification through methotrexate (MTX) selection pressure. This process yields high-expression clones capable of producing lutropin alfa at concentrations exceeding 5,000–7,500 ng/mL in optimized batch cultures [7]. The CHO expression system ensures proper protein folding and disulfide bond formation, critical for the structural integrity of lutropin alfa. As confirmed in mass spectrometry analyses, the recombinant product exhibits >99% purity with minimal non-human glycan contamination [1] [4].
Table 1: Key Features of CHO DG44 Expression System for Lutropin Alfa
Parameter | Specification | Functional Impact |
---|---|---|
Host Cell Line | CHO DG44 (DHFR-deficient) | Enables gene amplification via MTX selection |
Transfection Method | Plasmid vectors with α- and β-subunit genes | Secretion of heterodimeric glycoprotein |
Peak Product Concentration | 5,000–7,500 ng/mL | High-yield production feasible |
Glycosylation Fidelity | Human-like N-linked glycosylation | Maintains bioactivity and pharmacokinetics |
Lutropin alfa exhibits structural microheterogeneity due to variations in its glycosylation profile. Each LH molecule contains four N-linked glycosylation sites: two on the α-subunit (Asn52 and Asn78) and two on the β-subunit (Asn30 in humans; Asn10 in eel LH homologs). These sites are decorated with branched oligosaccharides whose composition influences the hormone’s metabolic stability and receptor-binding affinity [1] [2] [7].
Glycan analysis reveals that lutropin alfa produced in CHO cells predominantly carries:
The terminal sialic acid content directly governs serum half-life by shielding galactose residues from hepatic asialoglycoprotein receptor (ASGPR)-mediated clearance. Enzymatic desialylation reduces lutropin alfa’s half-life from ~18 hours to <4 hours. Isoform profiling via isoelectric focusing (IEF) shows a pI range of 4–5, reflecting heterogeneity in sialylation and sulfation [1] [2].
Table 2: Glycosylation Sites and Functional Roles in Lutropin Alfa
Subunit | Glycosylation Site | Glycan Type | Functional Role |
---|---|---|---|
α-subunit | Asn52 | N-linked oligosaccharide | Stabilizes subunit interaction |
α-subunit | Asn78 | N-linked oligosaccharide | Modulates signal transduction duration |
β-subunit | Asn30 (Human) | N-linked oligosaccharide | Regulates metabolic clearance rate |
β-subunit | Asn10 (Eel homolog) | N-linked oligosaccharide | Essential for in vivo bioactivity |
Lutropin alfa mirrors endogenous LH in its heterodimeric quaternary structure, comprising a common α-subunit non-covalently linked to a unique β-subunit. The α-subunit (92 amino acids) is identical to that in FSH, TSH, and hCG, while the β-subunit (121 amino acids) confers LH-specific biological activity through its leucine-rich repeat domain (LRD), which facilitates binding to the LH receptor (LHCGR) [4] [7].
Recombinant technology ensures the primary amino acid sequence of lutropin alfa is identical to pituitary-derived LH. Structural studies confirm that the β-subunit folds into a cystine knot motif stabilized by six disulfide bonds, enabling correct conformational epitopes for receptor activation. Notably, the β-subunit’s carboxy-terminal peptide (CTP) region—absent in endogenous LH but present in hCG—can be engineered into recombinant analogs to extend half-life. For example, eel LH mutants with an equine CTP linker showed a 2.9-fold increase in cAMP potency due to prolonged receptor stimulation [7].
Glycosylation and phosphorylation are pivotal post-translational modifications (PTMs) governing lutropin alfa’s bioactivity:
PTMs modulate lutropin alfa’s signaling dynamics:
Table 3: Impact of Post-Translational Modifications on Bioactivity
Modification Type | Site(s) | Functional Consequence | Bioactivity Change |
---|---|---|---|
N-glycosylation | α-Asn52/Asn78 | ↑ Protein stability; ↓ ASGPR clearance | +2.5-fold half-life extension |
Phosphorylation | β-Ser35/Ser36 | ↑ β-arrestin recruitment; ↑ pERK1/2 kinetics | +1.29-fold maximal responsiveness |
CTP insertion | β/α-subunit linker | ↑ Receptor dwell time; ↓ dissociation rate | +2.90-fold EC50 improvement |
Lutropin alfa’s in vivo efficacy is validated in ovulation induction models, where it restores folliculogenesis in hypogonadotropic primates by activating steroidogenic acute regulatory (StAR) protein and CYP17A1 expression in theca cells—effects strictly dependent on intact glycosylation sites [4].
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: